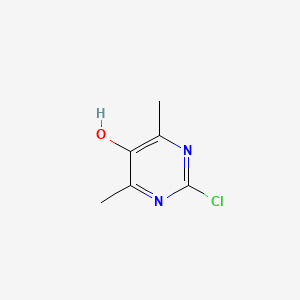

2-Chloro-4,6-dimethylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFHKOIHELTRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521723 | |

| Record name | 2-Chloro-4,6-dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-09-3 | |

| Record name | 2-Chloro-4,6-dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4,6 Dimethylpyrimidin 5 Ol and Its Structural Analogs

Evaluation of Reported Direct Synthetic Routes to 2-Chloro-4,6-dimethylpyrimidin-5-ol

The direct synthesis of this compound can be approached through several strategic routes, primarily involving cyclocondensation reactions. These methods construct the pyrimidine (B1678525) ring from acyclic precursors in a single or multi-step sequence.

One common strategy involves the cyclization of a three-carbon unit with a nitrogen-containing reagent like an amidine or guanidine (B92328) derivative. smolecule.com For this specific compound, the process could start with appropriately substituted malonic acid derivatives or related compounds that provide the necessary carbon framework. smolecule.com A reported protocol involves the condensation of chloroacetic acid derivatives with suitable carbonyl compounds in the presence of formamide (B127407). This reaction proceeds through the formation of an intermediate enamine species, which then undergoes intramolecular cyclization to form the pyrimidine ring system. smolecule.com

Another approach is through nucleophilic substitution, leveraging the electrophilic nature of the pyrimidine ring. Due to the electron-withdrawing effects of the nitrogen atoms, positions 2, 4, and 6 are susceptible to nucleophilic attack. smolecule.com Synthetic protocols may involve the displacement of a suitable leaving group on the pyrimidine ring with a hydroxyl nucleophile. This reaction typically follows an addition-elimination pathway, where the nucleophile adds to the ring, forming a stabilized, negatively charged intermediate before the leaving group is eliminated. smolecule.com

Microwave-assisted synthesis has also been explored for related 2-chloro-4,6-dimethylpyrimidine (B132427) systems, significantly reducing reaction times from hours to minutes. smolecule.com This efficiency is attributed to dielectric heating, which provides rapid and uniform heating of the reaction mixture. smolecule.com

Synthetic Approaches to 4,6-Dimethylpyrimidin-5-ol (B1590129) Derivatives with Variable C-2 Substituents

The synthesis of 4,6-dimethylpyrimidin-5-ol derivatives with different groups at the C-2 position is crucial for creating a library of analogs for various research applications, including medicinal chemistry. These syntheses can be achieved by either modifying the pre-formed pyrimidine ring or by building the ring from scratch with the desired substituent precursors.

Strategies Involving Pre-existing Pyrimidine Ring Functionalization (e.g., Bromination of 4,6-dimethylpyrimidin-5-ol)

A key strategy for introducing variability at the C-2 position is the direct functionalization of the 4,6-dimethylpyrimidin-5-ol scaffold. Halogenation is a common and effective method for this purpose. For instance, the selective bromination of 4,6-dimethylpyrimidin-5-ol at the 2-position has been successfully demonstrated. nih.gov This reaction creates a versatile intermediate, 2-bromo-4,6-dimethylpyrimidin-5-ol, which can then undergo further substitution reactions to introduce a wide range of functionalities at the C-2 position.

The bromination is typically carried out using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov The resulting 2-bromo derivative serves as a key building block for creating analogs through coupling reactions. nih.gov

Table 1: Bromination of 4,6-Dimethylpyrimidin-5-ol

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|

Cyclization Reactions for the Formation of the Pyrimidin-5-ol Scaffold

Constructing the pyrimidin-5-ol ring system from acyclic precursors is a fundamental approach. This method allows for the incorporation of desired substituents at various positions before the ring is even formed. A well-established route to the core scaffold, 4,6-dimethylpyrimidin-5-ol, involves a multi-step sequence starting from 3-chloropentane-2,4-dione (B157559). nih.gov

In this synthesis, 3-chloropentane-2,4-dione is first reacted with formamide in formic acid. This step forms an oxazole (B20620) intermediate. Subsequent treatment of this intermediate with aqueous ammonia (B1221849) leads to ring transformation, yielding 4,6-dimethylpyrimidin-5-ol. nih.gov This cyclization strategy is a powerful tool for generating the foundational pyrimidine structure.

Table 2: Synthesis of 4,6-Dimethylpyrimidin-5-ol via Cyclization

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 3-Chloropentane-2,4-dione (29) | Formamide, Formic acid | Oxazole intermediate (30) | nih.gov |

Utilization of 2-Chloro-4,6-dimethylpyrimidine as a Key Synthetic Intermediate for Related Compounds

The related compound, 2-Chloro-4,6-dimethylpyrimidine, is a versatile and important intermediate in the synthesis of numerous biologically active molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its reactive chlorine atom at the 2-position is readily displaced by nucleophiles, allowing for the synthesis of a wide array of pyrimidine derivatives. researchgate.net

Chlorination of 4,6-Dimethylpyrimidin-2-ol

A primary method for synthesizing 2-Chloro-4,6-dimethylpyrimidine is through the chlorination of 4,6-dimethylpyrimidin-2-ol. This transformation involves a nucleophilic substitution reaction where the hydroxyl group at the 2-position is replaced by a chlorine atom.

The reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Dimethylformamide (DMF) is often used as a catalyst, which forms a reactive Vilsmeier-Haack complex that enhances the electrophilicity of the pyrimidine ring. The process generally involves heating the starting material with an excess of the chlorinating agent.

Table 3: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

| Starting Material | Reagents | Conditions | Product | Reference |

|---|

Multi-step Syntheses from Acyclic Precursors

Building the 2-chloro-4,6-dimethylpyrimidine scaffold from simple, non-cyclic starting materials is another important synthetic strategy. These methods often involve the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.

A classic example is the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with a substituted guanidine. For instance, the synthesis of the related compound pyrimethanil, an agrochemical fungicide, is achieved by reacting a phenylguanidinium (B1229882) salt with acetylacetone in the presence of a base. google.com This reaction can be performed as a one-pot synthesis where the guanidinium (B1211019) salt is formed in situ from aniline (B41778) and cyanamide (B42294) before the addition of acetylacetone. google.com This general approach can be adapted to produce 2-chloro-4,6-dimethylpyrimidine by using an appropriate guanidine precursor that would lead to the chloro-substituent at the C-2 position.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

The synthesis of this compound and its analogs involves various methodologies, each with distinct advantages and disadvantages concerning efficiency, yield, and scalability. A critical evaluation of these factors is essential for selecting the most appropriate route for either laboratory-scale research or industrial production.

One common approach to synthesizing pyrimidine derivatives is through cyclocondensation reactions. smolecule.com These methods typically involve the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a nitrogen-containing reagent like an amidine or guanidine. smolecule.com For instance, the synthesis of this compound can be achieved through the cyclization of suitable precursors, followed by purification via recrystallization to obtain a high-purity product. smolecule.com

Another significant synthetic strategy is nucleophilic substitution on the pyrimidine ring. smolecule.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes positions 2, 4, and 6 susceptible to nucleophilic attack. smolecule.com The synthesis of this compound can proceed via the displacement of a leaving group by a hydroxyl nucleophile, following an addition-elimination mechanism. smolecule.com

The development of reproducible and scalable methods is a key focus in the synthesis of biologically active pyrimidine derivatives. researchgate.netresearchgate.net For instance, a method for the synthesis of 3,6-substituted pyrazolo[1,5-a]pyrimidines has been developed and proven to be both reproducible and scalable. researchgate.net This often involves optimizing reaction conditions and may include techniques like the Suzuki–Miyaura cross-coupling for forming C–C bonds in sterically hindered positions. researchgate.netresearchgate.net

The following interactive data table provides a comparative overview of different synthetic approaches for pyrimidine derivatives, highlighting key parameters such as yield and scalability.

| Synthetic Approach | Key Reagents/Conditions | Typical Yield | Scalability | Advantages |

| Cyclocondensation | 1,3-Dicarbonyl compounds, amidines/guanidines | Moderate to High | Good | Versatile for various substitutions |

| Nucleophilic Substitution | Pyrimidine with leaving group, nucleophile | Good to Excellent | Good | Efficient for specific substitutions |

| Solid-Phase Synthesis | Polymer-supported reagents, cleavage from resin | 56% (overall) | Excellent | Simplified purification, amenable to automation. acs.org |

| Suzuki–Miyaura Cross-Coupling | Boronic acids, palladium catalyst | Good to Excellent | Good | Forms C-C bonds, good for complex structures. researchgate.netresearchgate.net |

Development of Green Chemistry Approaches in Pyrimidinol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives, including pyrimidinols, to minimize environmental impact and enhance sustainability. nih.govrasayanjournal.co.in These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net

Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents, which pose risks to human health and the environment. rasayanjournal.co.inresearchgate.net Green chemistry seeks to replace these with more benign alternatives. rasayanjournal.co.in Key strategies in the green synthesis of pyrimidines include:

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, can significantly improve the efficiency of pyrimidine synthesis while reducing waste. rasayanjournal.co.inresearchgate.net For example, iron(III)-catalyzed multicomponent reactions using biomass-derived alkyl lactates and ammonium (B1175870) iodide have been developed for the sustainable synthesis of pyrimidines, with isolated yields of up to 92%. rsc.org

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and reduce the number of synthetic steps, thereby minimizing waste and energy consumption. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. rasayanjournal.co.inresearchgate.netresearchgate.net

Ultrasonic Synthesis: The use of ultrasonic waves can also enhance reaction rates and yields in pyrimidine synthesis. rasayanjournal.co.inresearchgate.net

Solvent-Free and Aqueous Reactions: Conducting reactions without a solvent or in water is a cornerstone of green chemistry, as it eliminates the use and disposal of often-toxic organic solvents. nih.govresearchgate.net Techniques like "Grindstone Chemistry," a solvent-free method, have been used for the efficient synthesis of dihydropyrimidinones in high yields. researchgate.net

Use of Ionic Liquids: Ionic liquids are often considered "green solvents" due to their low vapor pressure and potential for recyclability. rasayanjournal.co.inresearchgate.net They can act as both the solvent and catalyst in pyrimidine synthesis. researchgate.net

These green chemistry approaches not only offer environmental benefits but can also lead to economic advantages through reduced waste, lower energy consumption, and simplified purification procedures. rasayanjournal.co.in The development of such sustainable methods is crucial for the future of pharmaceutical manufacturing and chemical synthesis. nih.gov

Chemical Transformations and Derivatization Strategies of 2 Chloro 4,6 Dimethylpyrimidin 5 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position

The chlorine atom at the C-2 position of 2-Chloro-4,6-dimethylpyrimidin-5-ol is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring activates the C-2 position towards attack by nucleophiles. thieme-connect.de This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups.

Reactions with Diverse Nitrogen-based Nucleophiles (e.g., Amines, Anilines)

This compound readily undergoes SNAr reactions with various nitrogen-based nucleophiles, such as primary and secondary amines, as well as anilines. These reactions typically proceed under mild to moderate conditions, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. For instance, the reaction with anilines can be efficiently carried out under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. rsc.org The substituents on the aniline (B41778) can influence the reaction's efficiency. rsc.org

A study on the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines demonstrated the efficacy of microwave-assisted synthesis in producing 2-anilinopyrimidine derivatives. rsc.org This method offers a rapid and efficient route to these compounds, which are of interest for their potential biological activities. rsc.org

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | 2-Anilino-4,6-dimethylpyrimidin-5-ol | Microwave irradiation | High | rsc.org |

| Substituted Anilines | 2-(Substituted anilino)-4,6-dimethylpyrimidin-5-ol | Microwave irradiation | Varies | rsc.org |

| Amines (Primary, Secondary) | 2-(Amino)-4,6-dimethylpyrimidin-5-ol derivatives | Mild conditions, base | Good | journal-vniispk.ru |

Reactions with Oxygen-based Nucleophiles (e.g., Alcohols, Phenols)

The chlorine atom at the C-2 position can also be displaced by oxygen-based nucleophiles like alcohols and phenols. These reactions typically require a base to deprotonate the nucleophile, forming a more reactive alkoxide or phenoxide ion. The resulting 2-alkoxy- or 2-phenoxy-4,6-dimethylpyrimidin-5-ol derivatives are valuable intermediates in the synthesis of various compounds. For example, the reaction of 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione with methanol (B129727) in the presence of potassium hydroxide (B78521) resulted in the substitution of a chlorine atom with a methoxy (B1213986) group. journal-vniispk.ru While this is not the exact target molecule, it demonstrates the principle of substituting a chloro group with an oxygen nucleophile in a related heterocyclic system.

Reactions with Sulfur-based Nucleophiles (e.g., Thiols)

Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the C-2 chlorine atom. These reactions lead to the formation of 2-(thio)-4,6-dimethylpyrimidin-5-ol derivatives. The synthesis of 2-mercapto-4,6-dimethylpyrimidine can be achieved from 2-chloro-4,6-dimethylpyrimidine through nucleophilic substitution with sodium hydrosulfide, with a reported yield of 70%. These thioether and thiol-containing pyrimidines are important in various applications, including the synthesis of biologically active molecules.

Reactions Involving the Hydroxyl Group at C-5

The hydroxyl group at the C-5 position of this compound provides another handle for chemical modification, primarily through etherification and esterification reactions. These transformations allow for the introduction of a variety of substituents, further expanding the chemical space accessible from this starting material. It is important to note that the hydroxyl group at the 5-position is generally not replaced during reactions with phosphoryl chloride, which is a common reagent for converting hydroxypyrimidines to chloropyrimidines. thieme-connect.de

Etherification Reactions

The hydroxyl group at C-5 can be converted into an ether linkage through Williamson ether synthesis or related methods. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then reacts with an alkyl halide or another electrophile. For example, 2-bromo-4,6-dimethylpyrimidin-5-ol, a closely related compound, was reacted with 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene (B13090925) in the presence of potassium carbonate to yield the corresponding ether derivative. nih.gov This demonstrates the feasibility of etherification at the C-5 hydroxyl position.

Esterification Reactions

Esterification of the C-5 hydroxyl group can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base or catalyst. This reaction leads to the formation of pyrimidinyl esters. While specific examples for the title compound are not prevalent in the provided search results, the general reactivity of hydroxyl groups on pyrimidine rings suggests that standard esterification protocols would be applicable. For instance, the esterification of a pyranone-pyrimidine intermediate was successfully carried out using 5-chloro-2-methoxybenzoyl chloride under Schotten-Baumann conditions.

Oxidation Studies of the Hydroxyl Moiety

The hydroxyl group at the C-5 position of the pyrimidine ring is a key site for chemical modification. Oxidation of this moiety can lead to the formation of corresponding ketone or aldehyde derivatives, which serve as versatile intermediates in organic synthesis. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are capable of effecting this transformation. smolecule.com

In a related context, studies on similar pyrimidinol compounds have demonstrated more specific oxidation protocols. For instance, a two-step oxidation process has been described for a similar alcohol group, first to an aldehyde using sodium hypochlorite (B82951) (NaClO) and subsequently to a carboxylic acid using sodium chlorite (B76162) (NaClO₂). google.com This reaction often employs a catalyst like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) to enhance efficiency and is typically conducted in a solvent such as toluene (B28343) at controlled temperatures, for instance, between -5°C and 5°C during the addition of the oxidizing agents. google.com

Table 1: Oxidation Reactions of Pyrimidine Alcohols

| Reactant System | Oxidizing Agent(s) | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Pyrimidin-5-ol | General (e.g., KMnO₄, CrO₃) | - | Ketone/Aldehyde | smolecule.com |

| Pyrimidine Alcohol | 1. NaClO2. NaClO₂ | TEMPO | Carboxylic Acid | google.com |

Reactivity of Methyl Groups at C-4 and C-6 Positions (e.g., Aldol (B89426) Condensation for 4,6-dimethylpyrimidines)

The methyl groups at the C-4 and C-6 positions of the pyrimidine ring are not inert; their reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the heterocyclic ring. stackexchange.com This "active" nature makes them susceptible to participate in condensation reactions, most notably aldol-type condensations. stackexchange.comsigmaaldrich.com

Research on analogous compounds, such as 2,4,6-trimethylpyrimidine, has shown that the methyl groups, particularly at the 4- and 6-positions, can react with aldehydes like benzaldehyde. acs.org These reactions are typically catalyzed by a Lewis acid, such as zinc chloride, or a strong organic base. stackexchange.comacs.org The condensation results in the formation of styryl-pyrimidine derivatives. stackexchange.com This reactivity suggests that this compound would undergo similar aldol condensations with various aldehydes, providing a pathway to synthesize more complex, substituted pyrimidines. jocpr.com The reaction proceeds through the formation of an enolate or enol intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. sigmaaldrich.commagritek.com

Table 2: Aldol-Type Condensation of Methylpyrimidines

| Pyrimidine Reactant | Electrophile | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| 2,4,6-Trimethylpyrimidine | Benzaldehyde | Zinc Chloride | 2,4,6-Tristyrylpyrimidine | acs.org |

| 5-Bromo-2-methylpyrimidine | Benzaldehyde | Zinc Chloride | 5-Bromo-2-styrylpyrimidine | stackexchange.com |

| 2,4-Dinitrotoluene (analogy) | Benzaldehyde | DBU | 2,4-Dinitro-stilbene | stackexchange.com |

Catalytic Cross-Coupling Reactions (e.g., Palladium-catalyzed couplings)

The chlorine atom at the C-2 position is a prime site for modification via catalytic cross-coupling reactions, a cornerstone of modern organic synthesis for C-C and C-heteroatom bond formation. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, are particularly effective for this purpose. nih.gov

In di- or polyhalogenated heteroaromatic systems, the regioselectivity of these couplings is a critical factor. For dihalopyrimidines and related N-heterocycles, halides adjacent to a ring nitrogen are often more reactive. nih.gov However, selectivity can be controlled by the choice of ligand. For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to direct coupling to the C-4 position in 2,4-dichloropyridines. nih.gov In the case of this compound, the C-2 chloro substituent is readily displaced.

The Suzuki-Miyaura reaction, which couples the chloropyrimidine with an arylboronic acid, is a widely used method to introduce new aryl groups. researchgate.netnih.gov These reactions typically utilize a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base like K₃PO₄. researchgate.net Negishi and Kumada couplings, employing organozinc and organomagnesium reagents respectively, offer alternative routes for installing a variety of groups, including heteroaryl and alkyl substituents that can be challenging to introduce via Suzuki coupling. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Chloropyrimidines

| Coupling Reaction | Reactants | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | 4,6-Dichloropyrimidines + Arylboronic acids | Pd(PPh₃)₂Cl₂ / K₃PO₄ | 4-Aryl-6-chloropyrimidines | researchgate.net |

| Suzuki-Miyaura | 2,4-Dichloropyridine + Arylboronic acid | Pd(OAc)₂ / IPr | 2-Chloro-4-arylpyridine | nih.gov |

| Negishi/Kumada | 2,4-Dichloropyridine + Organozinc/magnesium | Pd(OAc)₂ / IPr | 2-Chloro-4-alkyl/heteroarylpyridine | nih.gov |

Investigation of Tautomerism and Aromaticity in the Pyrimidin-5-ol System

The pyrimidin-5-ol scaffold is subject to tautomerism, a phenomenon where the molecule exists as a mixture of readily interconvertible structural isomers. researchgate.net For this compound, several tautomeric forms are possible due to the migration of a proton and the shifting of double bonds. The primary tautomeric equilibrium is between the hydroxyl (enol) form and one or more keto (pyrimidinone) forms.

Table 4: Potential Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature | Aromaticity of Pyrimidine Ring |

|---|---|---|

| 5-Hydroxy (Enol) | -OH group at C-5 | Aromatic |

| Keto (e.g., Pyrimidin-5(4H)-one) | C=O group at C-5, proton at N-1 or N-3 | Non-aromatic (dihydro) |

| Zwitterionic | Formal charges on ring atoms | Aromatic |

Spectroscopic and Advanced Analytical Characterization of 2 Chloro 4,6 Dimethylpyrimidin 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-4,6-dimethylpyrimidin-5-ol and its derivatives. It provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR spectra are fundamental for identifying the number and types of hydrogen atoms in a molecule. For derivatives of 2-chloro-4,6-dimethylpyrimidine (B132427), the methyl groups typically appear as sharp singlets in the upfield region of the spectrum. For instance, in certain 2-anilinopyrimidine derivatives, the methyl protons resonate around δ 2.39 ppm. In 2-hydrazino-4,6-dimethylpyrimidine, the methyl protons appear as a singlet at δ 2.22 ppm, while the aromatic proton gives a singlet at δ 6.38 ppm. nih.gov The chemical shifts of other protons, such as those on aromatic rings or amino groups, provide valuable information about their electronic environment and proximity to other functional groups.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In derivatives of 2-chloro-4,6-dimethylpyrimidine, the signals for the methyl carbons are typically found in the upfield region. For example, in 2-hydrazino-4,6-dimethylpyrimidine, the methyl carbons resonate at δ 23.9 ppm. nih.gov The pyrimidine (B1678525) ring carbons exhibit characteristic chemical shifts, with C-5 generally appearing around δ 109.7-110.9 ppm, and C-2, C-4, and C-6 resonating at lower fields, for instance, C-2 at δ 158.3 ppm and C-4,6 at δ 164.8 ppm in some derivatives. nih.govresearchgate.net

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. COSY experiments establish correlations between coupled protons, while HSQC correlates protons directly attached to carbons, confirming the C-H connectivity within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of 2-Chloro-4,6-dimethylpyrimidine

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Hydrazino-4,6-dimethylpyrimidine nih.gov | DMSO-d₆ | 2.22 (s, 6H, 2CH₃), 3.36 (br. s, 1H, NH), 6.38 (s, 1H, H Ar), 7.88 (br. s, 2H, NH₂) | 23.9 (2CH₃), 109.7 (C-5), 164.8 (C-2), 167.2 (C-4,6) |

| 2-Anilinopyrimidine derivative | - | ~2.39 (methyl groups) | - |

| 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide acs.org | DMSO | 2.25 (s, 3H, CH₃), 4.31 (s, 2H, SCH₂), 7.11 (d, J = 8.1 Hz, 2H, ArH), 7.31-7.76 (m, 10H, ArH), 7.89 (s, 1H, pyridine-5-H), 8.22 (d, J = 8.1 Hz, 2H, ArH), 10.35 (s, 1H, NH) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. HRMS provides accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the unambiguous determination of the molecular formula. researchgate.net

Fragmentation analysis in HRMS provides valuable structural information. The fragmentation patterns observed in the mass spectrum can help to identify different substructures within the molecule, confirming the connectivity of atoms and functional groups. For example, the detection of the [M+H]⁺ peak is a common method for confirming the molecular weight of a compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds.

For this compound and its derivatives, characteristic IR absorption bands include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of a hydroxyl group. libretexts.org

N-H stretching: For amino-substituted derivatives, N-H stretching vibrations appear in the range of 3300-3500 cm⁻¹. nih.gov

C-H stretching: Absorptions for C-H stretching in the methyl groups are typically observed around 2850-3000 cm⁻¹. libretexts.org

C=N and C=C stretching: The pyrimidine ring exhibits characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 2: Key IR Absorption Frequencies for Functional Groups in 2-Chloro-4,6-dimethylpyrimidine Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3200-3600 | Broad |

| N-H (Amine) | 3300-3500 | Sharp to broad |

| C-H (Alkyl) | 2850-3000 | Strong |

| C=N/C=C (Aromatic Ring) | 1400-1650 | Medium to strong |

| C-Cl | 600-800 | Medium to weak |

Chromatographic Techniques for Purity Assessment, Separation, and Quantification (HPLC, LC-MS, UPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives, as well as for separating complex mixtures and quantifying the amounts of individual components.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment and quantification. bldpharm.com Reversed-phase HPLC, often with a C18 column, is commonly employed, where a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used. sielc.com UV detection is frequently used to monitor the elution of compounds from the column.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of LC with the detection and identification power of MS. bldpharm.com It is particularly useful for analyzing complex reaction mixtures and identifying byproducts and impurities.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of HPLC that uses smaller particle size columns, resulting in faster analysis times and improved separation efficiency. bldpharm.comsielc.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable derivatives. fishersci.pt The purity of compounds can be determined by measuring the peak area in the chromatogram. thermofisher.com

X-ray Crystallography for Definitive Solid-State Structure Determination

Thermal Analysis (DSC, TGA) for Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase behavior of this compound and its derivatives.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions, providing information about the purity and crystalline nature of the compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and to study its decomposition profile. By heating the sample at a controlled rate, the temperature at which decomposition begins and the extent of mass loss can be determined.

While specific DSC and TGA data for this compound were not found in the search results, thermal analysis has been applied to characterize related pyrimidine derivatives, demonstrating its utility in assessing their thermal properties. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Chloro 4,6 Dimethylpyrimidin 5 Ol Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-Chloro-4,6-dimethylpyrimidin-5-ol. scienceopen.com These calculations can predict the molecule's electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for determining its reactivity. For instance, DFT studies can elucidate how the chloro, methyl, and hydroxyl substituents influence the electronic properties and, consequently, the molecule's behavior in chemical reactions.

Theoretical calculations using DFT can also predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. researchgate.netchemrxiv.orgresearchgate.net Similarly, NMR chemical shifts can be computed to aid in the structural elucidation of the molecule and its derivatives. researchgate.net The electronic properties, such as HOMO-LUMO energy gaps, can be determined through time-dependent DFT (TD-DFT), providing insights into the molecule's electronic transitions and UV-Vis absorption characteristics. researchgate.net

The reactivity of this compound can be further investigated by analyzing reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) and Fukui functions. researchgate.netchemrxiv.org MEP maps highlight the electron-rich and electron-deficient regions of the molecule, indicating probable sites for electrophilic and nucleophilic attack. chemrxiv.org This information is valuable for predicting how the molecule will interact with other reagents.

Molecular Docking Studies to Predict Ligand-Target Interactions (e.g., for FGFR4 inhibitors)

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. In the context of this compound, its derivatives have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the progression of certain cancers, including hepatocellular carcinoma. smolecule.comnih.govacs.org

Molecular docking studies have been crucial in elucidating the structure-activity relationship (SAR) of these pyrimidine (B1678525) derivatives as FGFR4 inhibitors. nih.gov These studies can predict how the ligand fits into the ATP-binding pocket of the FGFR4 kinase domain and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govresearchgate.net For example, docking studies revealed that the dimethyl groups on the pyrimidine ring can cause steric clashes with the hinge region of the FGFR4 kinase domain, potentially weakening the binding affinity. nih.gov Conversely, the presence of specific substituents, such as fluorine on an associated phenyl ring, can lead to a conformation that is more suitable for strong binding interactions with FGFR4. nih.gov

By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize the observed inhibitory activities and guide the design of new, more potent, and selective inhibitors. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformations (low-energy states) and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, a process known as potential energy surface (PES) mapping. scienceopen.com

Understanding the preferred conformation of the molecule is essential for molecular docking studies, as the bioactive conformation (the conformation adopted when bound to the target) is often a low-energy conformer. The relative energies of different conformers can be calculated using quantum mechanical methods. These studies can reveal, for instance, the orientation of the hydroxyl group relative to the pyrimidine ring and the rotational barriers of the methyl groups.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions involving this compound. Theoretical investigations can map out the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, theoretical studies could be employed to investigate the mechanisms of nucleophilic aromatic substitution reactions at the C2 position, where the chlorine atom is displaced by a nucleophile. By calculating the energies of the proposed intermediates and transition states, researchers can determine the most likely reaction mechanism. This understanding is vital for optimizing reaction conditions and predicting the feasibility of synthesizing new derivatives.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.orgnih.govjddtonline.info These studies are fundamental in drug discovery for optimizing lead compounds and designing new molecules with improved potency and desired properties. smolecule.comacs.org

For derivatives of this compound, SAR studies, often guided by molecular docking results, help to understand how different substituents on the pyrimidine ring and other parts of the molecule affect their inhibitory activity against targets like FGFR4. nih.gov For example, SAR studies have shown that the placement of methyl groups and the nature of substituents on an attached phenyl ring significantly influence the inhibitory potency and selectivity. nih.gov

QSAR models take this a step further by developing mathematical equations that quantitatively describe the relationship between molecular descriptors and biological activity. semanticscholar.orgnih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). semanticscholar.org A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. semanticscholar.orgnih.gov

Biological Activity and Mechanistic Investigations of 2 Chloro 4,6 Dimethylpyrimidin 5 Ol Derivatives

Anticancer Potential and Kinase Inhibition Mechanisms

Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have emerged as a promising class of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC). tandfonline.comnih.gov

A novel series of aminodimethylpyrimidinol derivatives were designed and synthesized as potent FGFR4 inhibitors. tandfonline.comnih.gov Molecular docking studies have been crucial in elucidating the structure-activity relationships of these compounds. tandfonline.com One particular derivative, compound 6O, demonstrated notable selective inhibitory activity against FGFR4 over other FGFR subtypes (FGFR1-3). tandfonline.comnih.gov This selectivity is attributed to the presence of dimethyl groups on the pyrimidine (B1678525) ring, which hinder the proper conformation for covalent bonding to FGFR1-3. tandfonline.comnih.gov Furthermore, a smaller fluorine atom on the dimethoxyphenyl ring of compound 6O allows for a suitable conformation for strong binding interaction with FGFR4. tandfonline.comnih.gov

The anticancer efficacy of these derivatives was evaluated using HCC cell lines and a chick chorioallantoic membrane (CAM) tumor model. tandfonline.comnih.gov Compound 6O exhibited strong anti-proliferative activity against the Hep3B HCC cell line and demonstrated in vivo anti-tumor activity comparable to the established FGFR4 inhibitor, BLU9931. tandfonline.comnih.gov These findings highlight the potential of aminodimethylpyrimidinol derivatives as selective FGFR4 kinase inhibitors for blocking HCC tumor growth. tandfonline.comnih.gov

| Compound | Target Kinase | Inhibitory Activity | Key Structural Features |

| Aminodimethylpyrimidinol Derivatives (e.g., 6O) | FGFR4 | Selective inhibition over FGFR1-3 | Dimethyl groups on pyrimidine ring; fluorine on dimethoxyphenyl ring |

Herbicidal Activities and Target Enzyme Inhibition

Certain derivatives of 4,6-dimethylpyrimidine (B31164) have shown significant potential as herbicides, primarily through the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids in plants. nih.govacs.org

Research into 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates has revealed their high herbicidal activity against monocotyledonous plants like Digitaria sanguinalis at concentrations of 50 and 100 mg/L. nih.gov These compounds function by blocking the action of acetyl-CoA carboxylase, thereby disrupting lipid metabolism, which is essential for plant growth. nih.gov

Furthermore, various pyrimidine derivatives have been investigated for their herbicidal properties. For instance, N-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]pyridine-2-sulfonamide has been shown to have activity against plants, although its potency was considered low for practical application. google.comgoogle.com The development of imidazolinone derivatives from heterocyclic azlactones has also been explored for their herbicidal effects against weeds like Echinochloa crus-galli. Thienopyrimidine derivatives have also been identified as ACC inhibitors, with potential applications in treating liver diseases and as herbicides. acs.orggoogle.com

| Derivative Class | Target Organism/Weed | Mechanism of Action |

| 4,6-dimethylpyrimidin-2-yl derivatives | Monocotyledonous plants (e.g., Digitaria sanguinalis) | Inhibition of acetyl-CoA carboxylase |

| N-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]pyridine-2-sulfonamide | Various plants | Herbicidal activity |

| Imidazolinone derivatives | Echinochloa crus-galli | Herbicidal activity |

Enzyme Inhibition Studies

The pyrimidine scaffold is a common feature in molecules that inhibit various enzymes, including cytochrome P450 (CYP) enzymes. CYP1A2, a major human liver enzyme, is responsible for the metabolism of numerous drugs and procarcinogens. nih.gov While direct studies on the inhibition of CYP1A2 by 2-chloro-4,6-dimethylpyrimidine (B132427) are not extensively detailed in the provided results, the broader class of pyrimidine derivatives has been implicated in CYP inhibition. For instance, pinocembrin, a bioflavonoid, has been identified as a potent and competitive inhibitor of CYP1A2. nih.gov The structural similarities between different pyrimidine-containing compounds suggest that 2-chloro-4,6-dimethylpyrimidine could potentially interact with and inhibit CYP enzymes, a hypothesis that warrants further investigation.

Plant Growth-Stimulating Activities

In contrast to their herbicidal effects, certain derivatives of 4,6-dimethylpyrimidine have demonstrated plant growth-stimulating properties. Specifically, 2-thiosubstituted derivatives of 4,6-dimethylpyrimidine have been synthesized and evaluated for their biological activity. researchgate.netresearchgate.neteurekaselect.com

A series of novel S-substituted derivatives, including bi- and tricyclic heterosystems, were synthesized from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.netresearchgate.neteurekaselect.com Preliminary biological screening of these compounds revealed a pronounced plant growth-stimulating activity. researchgate.netresearchgate.neteurekaselect.com This discovery points to the potential for developing new plant growth stimulators based on these synthesized systems. researchgate.netresearchgate.net

| Derivative Class | Biological Activity |

| 4,6-dimethylpyrimidine 2-thiosubstituted derivatives | Plant growth stimulation |

Elucidation of Molecular Mechanisms of Action and Target Identification

Understanding the molecular mechanisms of action and identifying the specific biological targets are crucial for the rational design and development of new therapeutic and agricultural agents based on 2-Chloro-4,6-dimethylpyrimidin-5-ol derivatives.

For the anticancer aminodimethylpyrimidinol derivatives, molecular docking studies have been instrumental in identifying FGFR4 as a key target and in explaining the basis for their selectivity. tandfonline.comnih.gov The interaction with the ATP binding site of the kinase is a critical aspect of their mechanism. tandfonline.com

In the context of herbicidal activity, the inhibition of acetyl-CoA carboxylase is the well-established mechanism for many 4,6-dimethylpyrimidin-2-yl derivatives. nih.gov This enzyme's role in fatty acid synthesis makes it a prime target for disrupting plant growth. acs.org

For other bioactive properties, such as antiviral and plant growth-stimulating activities, the precise molecular targets and mechanisms are still under investigation. For antiviral pyrimidine derivatives, the inhibition of viral polymerases or other essential viral enzymes is a common mechanism. gsconlinepress.com For the plant growth-stimulating 2-thiosubstituted derivatives, the molecular pathways they influence to promote growth are yet to be fully elucidated. researchgate.netresearchgate.neteurekaselect.com Further research, including techniques like quantitative structure-activity relationship (QSAR) studies and molecular modeling, will be essential to fully understand how these compounds exert their biological effects and to identify their primary molecular targets. nih.gov

Applications in Advanced Chemical Synthesis and Functional Materials

Utilization as a Versatile Building Block for the Synthesis of Complex Heterocyclic Systems

The structure of 2-Chloro-4,6-dimethylpyrimidin-5-ol is primed for use in constructing more intricate heterocyclic systems. The pyrimidine (B1678525) ring itself is an electron-deficient system, which enhances the reactivity of the chlorine atom at the 2-position towards nucleophilic substitution. smolecule.com This reactive site allows for the facile introduction of various functional groups, including amines, thiols, and alkoxides, thereby serving as a linchpin for building larger molecular frameworks.

The hydroxyl group at the 5-position further contributes to its versatility, offering a handle for reactions such as oxidation or etherification. smolecule.com Moreover, the ability to convert the chloro-pyrimidinol into derivatives like boronic acids, such as (2-Chloro-4,6-dimethylpyrimidin-5-yl)boronic acid, opens avenues for palladium-catalyzed cross-coupling reactions. bldpharm.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, essential for assembling complex drug candidates and functional materials.

The pyrimidine core is a common feature in fused bicyclic systems, such as pyrimido[4,5-d]pyrimidines, which are synthesized from functionalized pyrimidine precursors. nih.gov The strategic placement of reactive groups on the this compound scaffold makes it an ideal starting material for multi-step syntheses aimed at producing such complex, fused heterocyclic structures with potential biological activity.

Table 1: Reactivity and Synthetic Potential of the this compound Scaffold

| Position | Functional Group | Type of Reactions | Potential Products |

| C2 | Chlorine | Nucleophilic Aromatic Substitution, Cross-Coupling | Aminopyrimidines, Thioethers, Alkoxypyrimidines, Biaryls |

| C5 | Hydroxyl | Oxidation, Etherification, Esterification | Pyrimidinones, Ethers, Esters |

| Ring | Pyrimidine Core | Cyclization | Fused Heterocyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines) |

Development of Novel Reagents and Catalysts derived from the Pyrimidinol Scaffold

While direct applications of this compound as a catalyst are not extensively documented, its potential as a scaffold for designing novel reagents and ligands is significant. The reactive chlorine atom allows for its conjugation to other molecules, a key step in creating specialized chemical tools. For instance, by undergoing nucleophilic substitution, the pyrimidine unit can be attached to polymer supports to create functionalized resins for solid-phase synthesis or catalysis.

The pyrimidine structure can be a component of pincer ligands, which are crucial in homogeneous catalysis. The synthesis of derivatives, such as the corresponding boronic acid, demonstrates that the scaffold can be functionalized for use in organometallic chemistry. bldpharm.com Such derivatives can act as precursors to ligands that coordinate with transition metals like palladium, ruthenium, or iron, forming catalysts for a variety of organic transformations, including cross-coupling, hydrogenation, and dehydrogenative functionalization reactions.

Intermediate in the Synthesis of Agrochemicals (e.g., sulfonylurea herbicides from related dimethoxypyrimidines)

Pyrimidine derivatives are vital intermediates in the agrochemical industry, particularly for the production of herbicides. google.com While this compound itself is not the primary intermediate, structurally related compounds like 2-amino-4,6-dimethoxypyrimidine (B117758) and 2-chloro-4,6-dimethoxypyrimidine (B81016) are crucial for synthesizing sulfonylurea herbicides. google.comnus.edu.sg These herbicides are widely used due to their high efficacy at low application rates.

For example, 2-amino-4,6-dimethoxypyrimidine is a key building block for nicosulfuron. google.com The synthesis involves the reaction of this pyrimidine intermediate with a sulfonyl chloride component. google.com Similarly, other sulfonylurea herbicides like bensulfuron-methyl (B33747) and flupyrsulfuron (B117110) are synthesized from dimethoxypyrimidine intermediates. nih.gov The synthetic routes highlight the importance of the substituted pyrimidine core in this class of agrochemicals. The structural similarity suggests that this compound could potentially serve as a precursor for novel agrochemicals, leveraging the established chemistry of the pyrimidine ring.

Table 2: Examples of Sulfonylurea Herbicides Synthesized from Pyrimidine Intermediates

| Herbicide | Key Pyrimidine Intermediate | Reference |

| Nicosulfuron | 2-amino-4,6-dimethoxypyrimidine | google.com |

| Bensulfuron Methyl | 2-amino-4,6-dimethoxypyrimidine | |

| Flupyrsulfuron | 1-(4,6-dimethoxypyrimidin-2-yl) derivative | nih.gov |

Potential in the Creation of Fluorescent Probes and Chemical Sensors

The pyrimidine scaffold is a component in various functional dyes and probes. A related compound, 2-Chloro-4,6-dimethylpyrimidine (B132427) (lacking the 5-hydroxyl group), is utilized as an intermediate in the synthesis of fluorescent probes. The development of fluorescent sensors often involves a molecular recognition component linked to a fluorophore. mdpi.com The reaction of the sensor with a specific analyte induces a change in the fluorescence properties, such as intensity or wavelength, allowing for detection. mdpi.com

Given its reactive chlorine, this compound could be incorporated into larger molecular systems designed as "turn-on" or "turn-off" fluorescent sensors. mdpi.com For example, it could be linked to a known fluorophore. The quenching effect of the pyrimidine ring could be modulated by a reaction at the hydroxyl group upon binding to a target analyte, leading to a measurable optical response. This makes the scaffold a candidate for developing new sensors for detecting metal ions, aldehydes, or other biologically relevant molecules. mdpi.comgoogle.com

Exploration in Materials Science, including Conjugated Polymers

In materials science, functional heterocyclic compounds are explored for their electronic and optical properties. The related intermediate, 2-Chloro-4,6-dimethylpyrimidine, is noted for its use in developing specialty polymers and resins. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing properties like durability and chemical resistance.

The incorporation of pyrimidine units into conjugated polymer backbones is a strategy for tuning their electronic characteristics. The electron-deficient nature of the pyrimidine ring can influence the polymer's electron affinity and charge transport properties, which are critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The potential to create more complex structures through cross-coupling reactions with compounds like 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine suggests that these building blocks are valuable for creating new materials with specific electronic or optical functionalities. smolecule.com

Future Research Directions and Emerging Challenges

Discovery and Optimization of Novel Synthetic Routes to Diverse Pyrimidinol Derivatives

The synthesis of pyrimidinol derivatives is a cornerstone of their development. Future research is increasingly focused on creating diverse libraries of these compounds through innovative and efficient synthetic methodologies. A significant push is being made towards the development of one-pot, multi-component reactions that offer high atom economy and procedural simplicity. scirp.orgresearchgate.net These methods, often utilizing domino Knoevenagel-Michael-cyclization reactions, allow for the construction of complex molecular architectures from simple starting materials in a single step. scirp.org

Furthermore, the exploration of novel catalytic systems is a key area of investigation. This includes the use of heterogeneous catalysts, such as palladium supported on mesoporous silica (B1680970) (Pd/SBA-15), which offer the advantages of high reactivity, environmental friendliness, and recyclability. arkat-usa.org The development of versatile synthetic routes, for instance, using Biginelli dihydropyrimidines as precursors, allows for extensive derivatization and the creation of a wide array of substituted pyrimidinols. clockss.org The goal is to move beyond traditional, often harsh, synthetic conditions to more sophisticated and adaptable strategies that can generate a broad spectrum of pyrimidinol analogues for further study.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

A deep understanding of the relationship between a molecule's structure and its biological activity (SAR) or physical properties (SPR) is crucial for rational drug design. For pyrimidinol derivatives, future research will heavily rely on advanced SAR and SPR studies to guide the optimization of lead compounds. nih.govfrontiersin.orgnih.gov These studies involve systematically modifying the pyrimidinol core and its substituents to identify key structural features responsible for desired biological effects and favorable physicochemical properties. nih.govrsc.org

For example, in the development of anti-inflammatory agents, SAR analysis has shown that the presence of electron-releasing groups on the pyrimidine (B1678525) ring can enhance activity. rsc.org Similarly, for kinase inhibitors, the pyrimidine scaffold's ability to form critical hydrogen bonds within the ATP-binding site is a key determinant of potency. nih.gov Future studies will employ a combination of synthetic chemistry, biological assays, and computational modeling to build comprehensive SAR and SPR models. This will enable researchers to predict the activity and properties of novel pyrimidinol derivatives, thereby accelerating the discovery of new drug candidates and specialized chemical agents. rsc.orgtandfonline.com

In-depth Mechanistic Investigations of Biological and Catalytic Interactions

To fully exploit the potential of pyrimidinol derivatives, a detailed understanding of their mechanisms of action at the molecular level is essential. Future research will focus on in-depth mechanistic investigations of how these compounds interact with biological targets and participate in catalytic processes. asm.orgqueensu.ca

In the context of medicinal chemistry, this involves elucidating the precise binding modes of pyrimidinol-based inhibitors with their target enzymes. asm.org For instance, studies on pyrimidinol carboxylic acids as HIV-1 RNase H inhibitors have utilized X-ray crystallography to reveal how these molecules chelate metal ions in the enzyme's active site. asm.org Such detailed structural information is invaluable for designing more potent and selective inhibitors.

On the catalytic front, mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), are being used to unravel the intricacies of catalytic cycles involving pyrimidinol derivatives. ruhr-uni-bochum.de These investigations help in understanding the role of catalysts, identifying rate-determining steps, and uncovering potential catalyst deactivation pathways. researchgate.netnih.gov A deeper mechanistic understanding will pave the way for the rational design of more efficient catalysts and more effective therapeutic agents.

Development of New and Targeted Applications in Medicinal and Agrochemical Fields

The versatile scaffold of pyrimidinol derivatives makes them attractive candidates for a wide range of applications, particularly in the medicinal and agrochemical sectors. researchgate.netrsc.orgnih.govasianpubs.org Future research will focus on developing new and highly targeted applications for these compounds.

In medicinal chemistry, the focus extends beyond their established roles as anticancer and anti-inflammatory agents to new frontiers. nih.govnih.gov For example, pyrimidinol derivatives are being explored as potential antiviral agents, including against SARS-CoV-2, and as modulators of various cellular signaling pathways implicated in a host of diseases. nih.govmdpi.com The development of multi-target-directed ligands, where a single pyrimidinol-based molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like Alzheimer's. frontiersin.orgnih.gov

In the agrochemical field, pyrimidinols are being investigated as potential herbicides, fungicides, and insecticides. researchgate.netgoogle.comlookchem.cn The development of new pyridine-based agrochemicals, a class to which pyrimidinols are related, is an active area of research aimed at addressing the need for more effective and environmentally benign crop protection agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrimidinol Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and pyrimidinol development is no exception. These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the pace of discovery. mdpi.compreprints.orgnih.gov

In the context of pyrimidinol research, AI and ML can be applied in several key areas:

Predictive Modeling: AI/ML algorithms can be trained to predict the biological activity, toxicity, and physicochemical properties of novel pyrimidinol derivatives based on their molecular structure. mdpi.comresearchgate.net This can help in prioritizing which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new pyrimidinol-based molecules with desired properties, providing novel starting points for drug discovery programs.

Synthetic Route Prediction: AI tools can analyze the chemical literature to suggest optimal synthetic routes for new pyrimidinol derivatives, and even predict reaction outcomes. researchgate.net

Image Recognition: In chemical manufacturing, AI-powered image recognition can be used to monitor crystallization processes and ensure product quality.

The synergy between AI/ML and traditional experimental approaches holds immense promise for unlocking the full potential of pyrimidinol chemistry.

Sustainable and Environmentally Benign Synthesis Methodologies for Pyrimidinols

In an era of increasing environmental awareness, the development of sustainable and green synthetic methods is a paramount challenge for the chemical industry. Future research on pyrimidinol synthesis will be heavily influenced by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. arkat-usa.orgresearchgate.netresearchgate.netnih.gov

Key areas of focus in the development of sustainable pyrimidinol synthesis include:

Green Solvents: The use of water as a reaction medium is a highly attractive and environmentally friendly alternative to traditional organic solvents. scirp.orgarkat-usa.org

Alternative Energy Sources: Microwave irradiation and ultrasound are being employed to accelerate reaction rates and reduce energy consumption. researchgate.netresearchgate.netsmolecule.com

Catalysis: The use of recyclable heterogeneous catalysts and biocatalysts offers a greener alternative to traditional homogeneous catalysts. arkat-usa.orgsmolecule.com

Atom Economy: Multi-component reactions that incorporate most or all of the atoms from the starting materials into the final product are being prioritized to minimize waste. researchgate.net

By embracing these sustainable methodologies, the chemical community can ensure that the production of valuable pyrimidinol derivatives is achieved in an environmentally responsible manner. researchgate.nettubitak.gov.tr

Q & A

Q. Example Protocol :

Start with 4,6-dimethylpyrimidin-5-ol.

Brominate using PBr₃ in CH₂Cl₂ at RT (15 min, quantitative yield).

Replace bromide with Cl via nucleophilic substitution using SOCl₂ in ClCH₂CH₂Cl under reflux (93% yield) .

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. Example Workflow :

Prepare 10 mM stock in DMSO.

Aliquot and freeze unused portions.

Pre-screen for stability using LC-MS before large-scale assays .

Advanced: How to optimize reaction conditions for selective derivatization at the 2-chloro position?

Methodological Answer:

- Protecting Group Strategy : Use bulky bases (e.g., DBU) to block the hydroxyl group during substitution reactions .

- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace Cl with aryl/alkyl groups while retaining the pyrimidine core .

- Kinetic Control : Conduct reactions at low temperatures (0°C) to favor mono-substitution over di-substitution .

Case Study :

Replacing Cl with a phenyl group:

Protect –OH with TMSCl.

Perform Suzuki coupling using Pd(PPh₃)₄, K₂CO₃, and phenylboronic acid in THF/H₂O (80°C, 12 h) .

Advanced: How to resolve contradictory data in reaction yields during scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. Use software (e.g., JMP) to identify critical factors .

- In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Purification Troubleshooting : Use preparative HPLC instead of column chromatography for polar intermediates .

Q. Example Optimization :

- Initial Yield : 67% at 80°C for 12 h .

- Improved Yield (82%) : Increase temperature to 100°C, reduce reaction time to 8 h, and use acetonitrile instead of DMF .

Advanced: What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Antiglycation Assays : Measure IC₅₀ values using bovine serum albumin (BSA) incubated with glucose and test compounds (240–300 µM range) .

- Docking Studies : Use AutoDock Vina to simulate binding to targets like thymidine phosphorylase (PDB ID: 4NP8) .

- Antioxidant Screening : Employ DPPH radical scavenging assays with ascorbic acid as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.